molecular formula C12H13F3N2O3S B2636760 4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde CAS No. 866152-66-1

4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde

Cat. No. B2636760
M. Wt: 322.3
InChI Key: POVKOARLHIKTBA-UHFFFAOYSA-N
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Description

This compound is a versatile material used in scientific research. It belongs to the class of organic compounds known as diphenylethers . Its unique structure allows for diverse applications, ranging from drug development to organic synthesis.


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl groups . Various methods exist to introduce this functionality. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Synthesis and Molecular Structure

The compound 4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde and its derivatives have been extensively studied for their synthesis, molecular conformations, and potential as intermediates for further chemical reactions. Studies have detailed the synthesis of heterocyclic compounds based on sulfonamide pyrazoles, demonstrating the versatility of these compounds in forming various heterocycles with potential antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002). Molecular structure analyses reveal that these compounds can adopt specific conformations conducive to forming hydrogen bonds, facilitating their assembly into higher-dimensional structures (Sagar et al., 2017).

Antimicrobial Properties

Research into trifluoromethyl-containing pyrazolinyl sulfones has shown promising antimicrobial properties against a variety of pathogens. The synthesis of these compounds and their structure-activity relationship analyses suggest their potential as novel antimicrobial agents (Bonacorso et al., 2006). This research underscores the importance of the trifluoromethyl group and the pyrazoline ring in contributing to the antimicrobial efficacy of these compounds.

Catalytic Applications and Chemical Transformations

The compound and its related derivatives have been utilized as intermediates in various catalytic applications and chemical transformations. Studies have explored their roles in the synthesis of pyrazolidines, pyrazolines, and pyrazoles through divergent reactions, highlighting their utility in creating trifluoromethylated heterocycles (Wei et al., 2021). Additionally, research into reactions with carbonyl compounds has led to the synthesis of novel organo solid acids with potential industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Advanced Materials and Organic Electronics

The synthesis of polyimide films from diamine monomers derived from compounds featuring the trifluoromethyl group has been reported, with these films exhibiting excellent optical transmittance and solubility, important for applications in organic electronics (Hu, 2010). This research area illustrates the potential of such compounds in the development of high-performance materials for various technological applications.

Future Directions

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that the future directions in the study of such compounds may involve the development of more efficient and versatile methods for their synthesis.

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3S/c13-12(14,15)10-2-1-3-11(8-10)21(19,20)17-6-4-16(9-18)5-7-17/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVKOARLHIKTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(trifluoromethyl)phenyl]sulfonyl}tetrahydro-1(2H)-pyrazinecarbaldehyde

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